molecular formula C25H28N4O3 B2710720 N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1116045-11-4

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2710720
CAS RN: 1116045-11-4
M. Wt: 432.524
InChI Key: LOCYZYFPSRPYLW-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the piperidine class of compounds and has been shown to have promising biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds, including benzodifuranyl derivatives, which are structurally similar to N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant analgesic and anti-inflammatory activities.
  • Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno derivatives related to pyrimidines, which contribute to the broader understanding of compounds like this compound in medicinal chemistry (Bakhite et al., 2005).

Application in HIV Treatment

  • Research by Pace et al. (2007) discussed the synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, revealing their potential as potent inhibitors of the HIV-integrase-catalyzed strand transfer process. This could be relevant for the application of similar compounds like this compound in HIV treatment (Pace et al., 2007).

Potential in Tuberculosis Treatment

  • A study by Jeankumar et al. (2013) focused on the design of thiazole-aminopiperidine hybrid analogs as inhibitors for Mycobacterium tuberculosis. Compounds similar to this compound showed promising results against tuberculosis (Jeankumar et al., 2013).

Polymer Science Applications

  • Desai et al. (2004) synthesized and characterized compounds like (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and related derivatives, exploring their performance as antioxidants in polypropylene copolymers. This research contributes to the understanding of how structurally related compounds can be used in polymer science (Desai et al., 2004).

Catalysis and Organic Synthesis

  • Takács et al. (2014) utilized piperidines with ester functionality in palladium-catalyzed aminocarbonylation, showcasing the relevance of such compounds in catalysis and organic synthesis. This research offers insights into the potential use of related compounds in synthetic methodologies (Takács et al., 2014).

Cancer Research

  • Theivendren et al. (2018) formulated nanoparticles of a pyrimidine derivative for evaluating their anticancer activity, indicating the potential application of structurally similar compounds in cancer treatment (Theivendren et al., 2018).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-2-31-22-11-7-6-8-20(22)17-26-25(30)19-12-14-29(15-13-19)23-16-24(28-18-27-23)32-21-9-4-3-5-10-21/h3-11,16,18-19H,2,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYZYFPSRPYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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